![molecular formula C8H15FN2 B2549583 [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287275-38-9](/img/structure/B2549583.png)
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a chemical compound . It is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that are gaining increasing interest in the pharmaceutical industry and materials science .
Synthesis Analysis
The synthesis of BCP derivatives involves a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various BCP species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Chemical Reactions Analysis
The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions has been described . This involves triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides .Safety And Hazards
While specific safety and hazard information for “[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is not available, it’s worth noting that hydrazine, a related compound, is known to have certain hazards. For instance, hydrazine is a colorless, fuming, oily liquid with an ammonia-like odor . It has a flash point of 125.6°F and a vapor pressure of 10 mmHg .
Propriétés
IUPAC Name |
[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-3-1-2-7-4-8(5-7,6-7)11-10/h11H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGRVRJLAZLYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


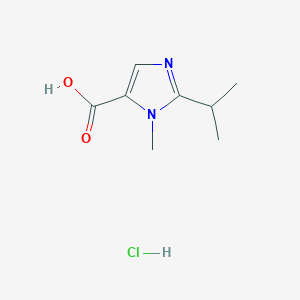
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
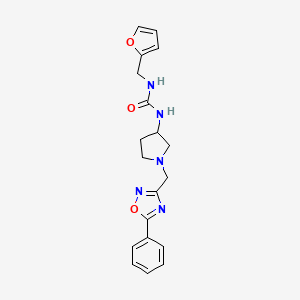

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
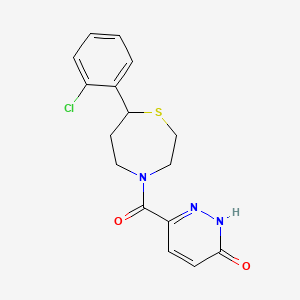
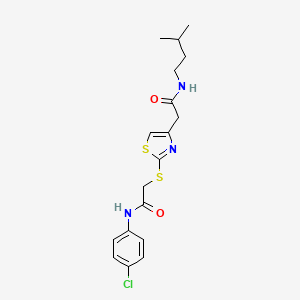
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
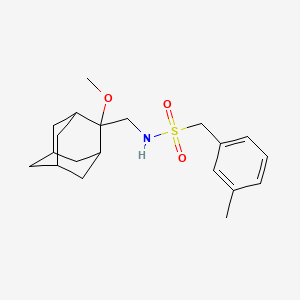


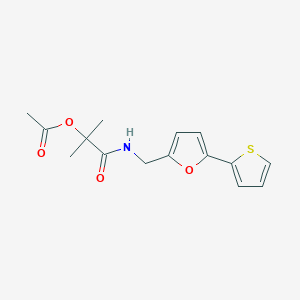
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)